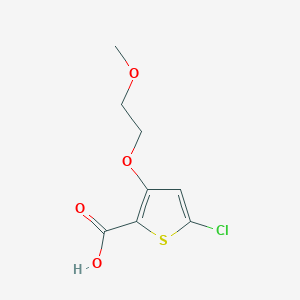
5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid: is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse chemical properties and applications. This particular compound is characterized by the presence of a chlorine atom at the 5-position, a 2-methoxyethoxy group at the 3-position, and a carboxylic acid group at the 2-position of the thiophene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid typically involves multi-step reactions. One common method includes the substitution reaction of thiophene derivatives, followed by the introduction of the 2-methoxyethoxy group and the carboxylic acid group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product. Safety measures and environmental regulations are strictly followed during the production process to minimize any potential hazards.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex thiophene derivatives. It is also employed in the development of new materials with unique electronic and optical properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.
Industry: In the industrial sector, the compound is used in the production of organic semiconductors, corrosion inhibitors, and other specialty chemicals.
作用機序
The mechanism of action of 5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of biological pathways.
類似化合物との比較
- 5-Chloro-2-thiophenecarboxylic acid
- 3-(2-Methoxyethoxy)thiophene-2-carboxylic acid
- 5-Chloro-3-methoxythiophene-2-carboxylic acid
Comparison: 5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is unique due to the presence of both the chlorine atom and the 2-methoxyethoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and bioactivity profiles, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H9ClO4S |
|---|---|
分子量 |
236.67 g/mol |
IUPAC名 |
5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClO4S/c1-12-2-3-13-5-4-6(9)14-7(5)8(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChIキー |
GFAQICTZFKQLBR-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(SC(=C1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


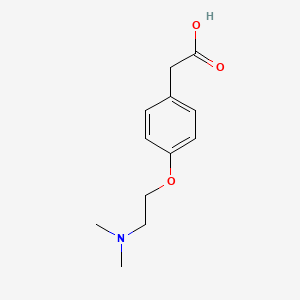
![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)





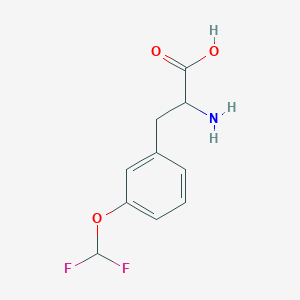
![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)
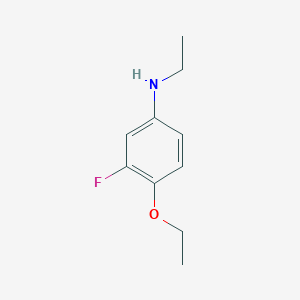
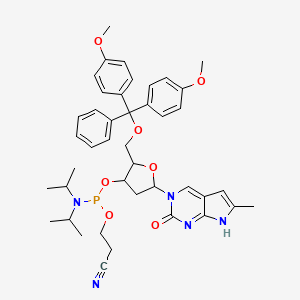

![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)

